molecular formula C14H20BNO4 B8265267 (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid

(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid

Cat. No.: B8265267
M. Wt: 277.13 g/mol
InChI Key: SHACGQKGRWRRER-UHFFFAOYSA-N
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Description

(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid is a boronic acid derivative featuring a fused indene ring system substituted with a tert-butoxycarbonyl (Boc)-protected amino group. Its molecular formula is C₁₄H₂₀BNO₄ (molecular weight: 277.12 g/mol), and it is typically stored under inert conditions at 2–8°C due to its sensitivity to moisture and oxidation . The compound is utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, for the synthesis of pharmaceuticals and complex organic molecules. Its hazards include acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319) .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-inden-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-12-7-9-4-5-11(15(18)19)6-10(9)8-12/h4-6,12,18-19H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHACGQKGRWRRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CC(C2)NC(=O)OC(C)(C)C)C=C1)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the boronic acid moiety can interact with the active site of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Molecular Formula Functional Groups Key Hazards Applications
(2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-inden-5-yl)boronic acid C₁₄H₂₀BNO₄ Boronic acid, Boc-protected amino H302, H315, H319 Suzuki-Miyaura coupling, medicinal chemistry intermediates
(S)-2-((Boc)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid C₁₇H₂₁NO₄ Acetic acid, Boc-protected amino H302, H315, H319, H335 (respiratory) Peptide synthesis, chiral building blocks
2-{[(tert-Butoxy)carbonyl]amino}-2-(2,3-dihydro-1H-inden-2-yl)acetic acid C₃₃H₃₀N₄O₂ Acetic acid, Boc-protected amino, indene N/A Drug discovery, enzyme inhibition studies
(4-(2-((Boc)amino)ethyl)phenyl)boronic acid C₁₅H₂₂BNO₄ Boronic acid, Boc-protected amino, phenyl N/A Multi-component reactions, methylphenidate-inspired drug synthesis
Ethyl 2-((Boc)amino)-5-chloro-2,3-dihydro-1H-indene-2-carboxylate C₁₇H₂₂ClNO₄ Ethyl carboxylate, Boc-protected amino, Cl N/A Intermediate for antipsychotic drugs, halogenated compound synthesis

Structural and Functional Group Analysis

Boc-Protected Amino Group: All compounds share the Boc-protected amino group, which enhances solubility and stability during synthetic processes. However, the boronic acid moiety in the target compound enables participation in cross-coupling reactions, unlike the acetic acid derivatives (e.g., ), which are more suited for peptide couplings or esterifications.

Core Ring System: The indenyl boronic acid structure in the target compound provides a rigid, fused bicyclic framework, influencing steric and electronic properties in catalytic reactions. In contrast, (4-(2-((Boc)amino)ethyl)phenyl)boronic acid features a linear phenyl ring, offering greater conformational flexibility but reduced steric hindrance.

Acetic acid derivatives (e.g., ) exhibit carboxylic acid reactivity, enabling salt formation or amide bond generation.

Hazard Profiles

  • Acute Toxicity : All Boc-containing compounds share oral toxicity (H302), but the acetic acid derivative includes H335 (respiratory irritation), suggesting higher volatility or dust formation risks.
  • Storage Requirements : Boronic acids (e.g., ) require inert storage, whereas carboxylic acid derivatives () are more stable under ambient conditions.

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